N-(4-bromophenyl)-4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-4-oxobutanamide
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Overview
Description
N-(4-BROMOPHENYL)-3-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound with a unique structure that combines a bromophenyl group, an indole moiety, and a hydrazinecarbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-3-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with indole-3-carboxaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-3-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups such as nitro, amino, or alkyl groups.
Scientific Research Applications
N-(4-BROMOPHENYL)-3-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-3-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The hydrazinecarbonyl linkage may facilitate the formation of reactive intermediates that can covalently modify target proteins, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-(4-BROMOPHENYL)ACETAMIDE: Similar structure but lacks the indole moiety.
N-(4-BROMOPHENYL)BENZAMIDE: Contains a benzamide group instead of the hydrazinecarbonyl linkage.
N-(4-BROMOPHENYL)HYDRAZINE: Lacks the indole moiety and the carbonyl group.
Uniqueness
N-(4-BROMOPHENYL)-3-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to its combination of a bromophenyl group, an indole moiety, and a hydrazinecarbonyl linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H17BrN4O2 |
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Molecular Weight |
413.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-N'-[(E)-1H-indol-3-ylmethylideneamino]butanediamide |
InChI |
InChI=1S/C19H17BrN4O2/c20-14-5-7-15(8-6-14)23-18(25)9-10-19(26)24-22-12-13-11-21-17-4-2-1-3-16(13)17/h1-8,11-12,21H,9-10H2,(H,23,25)(H,24,26)/b22-12+ |
InChI Key |
WSKIAVVOBDHOSG-WSDLNYQXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CCC(=O)NC3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CCC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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